Typhaphthalide
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Overview
Description
Typhaphthalide is a natural product found in Typha capensis with data available.
Scientific Research Applications
Identification and Isolation from Typha Capensis
Typhaphthalide has been identified and isolated from Typha capensis, along with other phenolics such as typharin and sitosterol. This discovery was made through the analysis of hexane and acetone extracts of the rhizomes of Typha capensis (Shode, Mahomed, & Rogers, 2002).
Environmental Applications
Typha angustifolia, a species related to Typha capensis, has shown potential in environmental applications, such as the removal of contaminants from aqueous solutions. Studies have explored its use in biosorption processes, highlighting its efficiency in removing pollutants like methylene blue from water (Boumaza et al., 2018).
Pharmacological Properties
Compounds derived from Typha species, like naringenin from Typha angustata, have been studied for their pharmacological properties, such as the inhibition of vascular smooth muscle cell proliferation. This is significant for managing conditions like atherosclerosis and vascular restenosis (Lee et al., 2012).
Bioremediation and Phytoremediation
Typha species have been investigated for their ability to accumulate and potentially remove toxic substances like mercury from contaminated environments. This property is valuable for bioremediation and phytoremediation strategies (Lominchar, Sierra, & Millán, 2015).
Role in Wetland Ecosystems
The role of Typha species in wetland ecosystems, including their impacts on biodiversity and ecosystem services, has been extensively studied. These plants have both positive and negative effects on wetland systems, demonstrating the complex interplay between invasive species and native ecosystems (Bansal et al., 2019).
Properties
Molecular Formula |
C15H12O3 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
3-benzyl-7-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O3/c16-12-8-4-7-11-13(18-15(17)14(11)12)9-10-5-2-1-3-6-10/h1-8,13,16H,9H2 |
InChI Key |
LQPPEGMDLNARAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2C3=C(C(=CC=C3)O)C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=C(C(=CC=C3)O)C(=O)O2 |
Synonyms |
typhaphthalide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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